4-Amino-1-(1,3-thiazol-2-yl)butan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-amino-1-(1,3-thiazol-2-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c8-3-1-2-6(10)7-9-4-5-11-7/h4-5H,1-3,8H2 |
InChI Key |
GRUBUEHPXZLENK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(=O)CCCN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 1 1,3 Thiazol 2 Yl Butan 1 One and Its Structural Analogues
Classical and Contemporary Routes to the 1,3-Thiazole Ring System
The 1,3-thiazole core is a ubiquitous scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into cyclocondensation reactions, with the Hantzsch synthesis being the most prominent.
Hantzsch Thiazole (B1198619) Synthesis and its Variations Utilizing α-Haloketones and Thiourea (B124793) Derivatives
The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely recognized and utilized method for constructing the thiazole ring. The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, such as the core of the target compound, thiourea is the thioamide of choice. The reaction proceeds through the initial formation of an S-alkylated intermediate, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring.
| Parameter | Classical Hantzsch Method | Contemporary Variations |
|---|---|---|
| Conditions | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation, Solvent-free |
| Catalysts | Often uncatalyzed or simple acid/base | Ionic liquids, β-Cyclodextrin, Silica-supported acids |
| Reaction Time | Several hours | Minutes to a few hours |
| Environmental Impact | Use of volatile organic solvents | Reduced solvent use, aqueous media, reusable catalysts |
| Efficiency | Moderate to good yields | Often higher yields and purity |
Condensation Reactions for Thiazole Formation
Beyond the Hantzsch synthesis, other condensation strategies provide alternative pathways to the 1,3-thiazole ring. The Cook-Heilborn synthesis, for instance, involves the reaction of an α-aminonitrile with carbon disulfide or related dithioacids to form 5-aminothiazoles. pharmaguideline.com Another approach involves the reaction of thioamides with α,β-unsaturated carbonyl compounds or propargyl halides. organic-chemistry.org
The reaction between chloroacetaldehyde (B151913) and thioformamide (B92385) can yield the unsubstituted thiazole ring. pharmaguideline.com Additionally, methods utilizing α-diazoketones reacting with thiourea offer an alternative to α-haloketones, avoiding the use of lachrymatory halogenated starting materials. These diverse condensation reactions expand the synthetic chemist's toolkit, allowing for the formation of variously substituted thiazoles based on the availability of starting materials and desired substitution patterns.
Construction of the 4-Amino-butan-1-one Side Chain
The assembly of the 4-amino-butan-1-one side chain and its attachment to the thiazole C2 position requires careful functional group manipulation and strategic bond formation.
Amination Strategies at the Butanone Framework
Introducing the primary amino group at the terminal (C4) position of the butanone chain is a critical step. Reductive amination is a premier and widely used method for this transformation. wikipedia.orglibretexts.org This strategy would typically involve a precursor containing a terminal aldehyde or ketone, such as a 4-oxo-1-(1,3-thiazol-2-yl)butanal derivative, which could be reacted with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. wikipedia.orglibretexts.org The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the primary amine. wikipedia.org
Alternatively, the Gabriel synthesis offers a classic method for preparing primary amines from alkyl halides. organicchemistrytutor.comnrochemistry.commasterorganicchemistry.com In this context, a precursor such as 4-bromo-1-(1,3-thiazol-2-yl)butan-1-one could be reacted with potassium phthalimide (B116566). nrochemistry.commasterorganicchemistry.com The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine, avoiding the over-alkylation issues sometimes associated with direct amination of alkyl halides with ammonia. masterorganicchemistry.comchemistrysteps.com Other strategies could include the reduction of a corresponding azide (B81097) or nitrile, which are versatile precursors to primary amines.
| Strategy | Precursor | Key Reagents | Advantages |
|---|---|---|---|
| Reductive Amination | Thiazolyl-substituted 4-oxobutanal or 4-oxobutanoic acid | Ammonia (NH₃), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Direct, often one-pot, good for complex molecules. wikipedia.orglibretexts.org |
| Gabriel Synthesis | 4-Halo-1-(1,3-thiazol-2-yl)butan-1-one | Potassium Phthalimide, Hydrazine (N₂H₄) | Avoids over-alkylation, clean formation of primary amines. organicchemistrytutor.commasterorganicchemistry.com |
| Azide Reduction | 4-Azido-1-(1,3-thiazol-2-yl)butan-1-one | Reducing Agent (e.g., H₂/Pd, LiAlH₄, Staudinger reaction) | Azides are stable and can be introduced via SN2 reaction. |
| Nitrile Reduction | 4-Cyano-1-(1,3-thiazol-2-yl)propan-1-one | Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) | Nitrile group extends the carbon chain by one carbon. |
Chain Elongation and Functionalization Approaches
Building the four-carbon backbone can be achieved through several classical organic synthesis reactions. One plausible route starts with a pre-formed thiazole nucleus, such as 2-acetylthiazole. This starting material could undergo chain elongation through reactions like the Wittig or Horner-Wadsworth-Emmons olefination with a suitable two-carbon synthon, followed by further functionalization.
Another approach is the acylation of the thiazole ring. The thiazole ring can be deprotonated at the C2 position with a strong base (e.g., n-butyllithium) to form 2-lithiothiazole, a potent nucleophile. pharmaguideline.comclockss.org This intermediate can then react with an appropriate four-carbon electrophile, such as a protected 4-aminobutyryl chloride or a related ester, to directly install the side chain. Alternatively, acylation could be achieved using a protected 4-aminobutanoic acid in the presence of coupling agents. These methods allow for the controlled construction of the C-C bond between the heterocycle and the side chain.
Convergent and Divergent Synthetic Strategies for the Integrated Structure
A divergent synthesis , in contrast, begins with a common core structure that is subsequently elaborated to produce a library of related compounds. rsc.orgnih.govnih.gov One could start with a functionalized thiazole, for example, 2-bromo-4-substituted-thiazole. Through various cross-coupling reactions, different side chains could be introduced at the 2-position. This strategy is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies, as it allows for the rapid generation of numerous analogues from a single, readily accessible intermediate. The choice between these strategies depends on the ultimate goal: the efficient synthesis of a single target (favoring convergence) or the exploration of a chemical space around a core scaffold (favoring divergence).
| Aspect | Convergent Strategy | Divergent Strategy |
|---|---|---|
| Concept | Separate synthesis of key fragments followed by late-stage coupling. nih.gov | Modification of a common intermediate to create a library of analogues. nih.gov |
| Efficiency for Single Target | Generally higher overall yield. | Can be less efficient due to the linear nature of the final steps. |
| Flexibility for Analogues | Requires re-synthesis of one or more fragments for each new analogue. | Highly efficient for generating a diverse library from one starting point. |
| Example Approach | [2-Lithiothiazole] + [Protected 4-aminobutanal] → Target | [2-Bromothiazole] + [Various side-chain precursors] → Library of analogues |
One-Pot Sequential Procedures
One-pot synthesis offers a streamlined approach to complex molecules by performing multiple reaction steps in a single vessel, which minimizes waste and improves efficiency. The Hantzsch thiazole synthesis is a classic example that can be adapted into one-pot procedures for creating thiazole derivatives. acgpubs.org This method typically involves the condensation of an α-haloketone with a thioamide.
In a representative one-pot, three-component synthesis, novel thiazole scaffolds have been fabricated by reacting an α-halo carbonyl compound, thiosemicarbazide (B42300), and various anhydrides. acs.org This strategy, often catalyzed by reusable nanoparticles like NiFe2O4, can produce excellent yields in environmentally friendly solvent systems such as ethanol (B145695):water. acs.org For instance, the reaction of an α-halo carbonyl compound with thiosemicarbazide and phthalic anhydride (B1165640) can yield the final thiazole product in up to 90% yield within 60 minutes under reflux conditions. acs.org
Another one-pot approach involves the reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate phenacyl bromides in ethanol, refluxed for 3–5 hours to yield 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov Similarly, reacting the same thiazole precursor and thiosemicarbazide with hydrazonoyl chlorides in dioxane with a catalytic amount of triethylamine (B128534) (TEA) also produces thiazole derivatives in good yields. nih.gov
A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, utilizing trypsin from porcine pancreas as a catalyst. nih.gov This method demonstrates high yields (up to 94%) under mild conditions, reacting a secondary amine, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylate (B1228247) in ethanol at 45°C. nih.gov
Table 1: Examples of One-Pot Sequential Syntheses of Thiazole Derivatives
| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product Type | Yield (%) | Reference |
| α-halo carbonyl, thiosemicarbazide, anhydride | NiFe2O4 nanoparticles | Ethanol:Water (1:1) | Reflux, 75°C, 60 min | Phthalazine/pyridazine-substituted thiazoles | 90 | acs.org |
| 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, phenacyl bromides | None | Ethanol | Reflux, 3-5 h | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Not Specified | nih.gov |
| Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylate | Trypsin from porcine pancreas | Ethanol | 45°C, 7 h | Substituted thiazole derivatives | Up to 94 | nih.gov |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | None | Neat | Not Specified | Thiazole and thiazolyl-pyrazole derivatives | Excellent | acgpubs.org |
Multicomponent Reaction Design
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is advantageous for creating molecular diversity and complexity in a time- and resource-effective manner.
The synthesis of novel thiazole derivatives can be achieved through a one-pot, three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, showcasing the power of MCRs in generating complex heterocyclic systems. acs.org Similarly, a four-component, one-pot synthesis has been utilized to create new thiazole derivatives by condensing 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde using orthophosphoric acid as a catalyst. ijcce.ac.ir This method is noted for its rapidity and high atom economy. ijcce.ac.ir
Another innovative MCR design for thiazole synthesis involves the reaction of a secondary amine, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylate, catalyzed by trypsin, which proceeds with high yields under mild, enzymatic conditions. nih.gov These examples highlight the versatility of MCRs in constructing a wide range of structurally diverse thiazole analogues.
Table 2: Examples of Multicomponent Reactions for Thiazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type | Reference |
| α-halo carbonyl compound | Thiosemicarbazide | Anhydride | - | NiFe2O4 nanoparticles | Thiazole scaffolds with phthalazine/pyridazine moieties | acs.org |
| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester | Thiosemicarbazide | 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | - | Ortho-phosphoric acid | Thiazole-pyrazole hybrids | ijcce.ac.ir |
| Secondary amine | Benzoyl isothiocyanate | Dialkyl acetylenedicarboxylate | - | Trypsin from porcine pancreas | Substituted thiazole derivatives | nih.gov |
| Aromatic aldehydes | Dimedone | Malononitrile | - | Amine-functionalized SiO2@Fe3O4 nanoparticles | 2-amino-4H-benzo[b]pyrans (related heterocyclic synthesis) | nih.gov |
Advanced Synthetic Techniques and Conditions
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of thiazole derivatives has been particularly effective.
For instance, the Hantzsch reaction of acetophenone (B1666503) with iodine and thiourea under microwave irradiation for just 5 minutes, followed by heating in water for 7 minutes, can produce 2-amino-4-phenylthiazole (B127512) in 92% yield. researchgate.net This represents a significant improvement over conventional methods that may require hours of reflux. Similarly, the iodine-mediated condensation of a ketone with a methyl group adjacent to the carbonyl and thiourea in DMF under microwave irradiation for 5-6 minutes has been shown to substantially enhance the reaction rate and yield. researchgate.net
Microwave irradiation has also been successfully employed in Suzuki-Miyaura cross-coupling reactions to synthesize 5-substituted thiazoles in high yields and with short reaction times, using an aqueous medium without an organic co-solvent. rsc.org Furthermore, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been achieved under microwave irradiation using chitosan (B1678972) as a biocatalyst, highlighting the eco-friendly potential of this technique. mdpi.com
Table 3: Comparison of Conventional and Microwave-Assisted Thiazole Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Yield (%) (Conventional) | Yield (%) (Microwave) | Reference |
| Hantzsch reaction (acetophenone, iodine, thiourea) | 12 h heating | 5 min irradiation + 7 min heating | 45-65 | 92 | researchgate.net |
| Condensation of ketone and thiourea | Not specified | 5-6 min irradiation | Better than conventional | Enhanced | researchgate.net |
| Suzuki-Miyaura cross-coupling | Not specified | Short reaction time | Not specified | High | rsc.org |
| Synthesis of thiazolyl-pyridazinediones | Not specified | Short reaction time | Not specified | High | mdpi.com |
Solid-Phase Synthesis Applications
Solid-phase synthesis offers several advantages for the preparation of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. This methodology has been effectively applied to the synthesis of aminothiazole derivatives.
One approach involves the use of a resin-bound thiourea, which is reacted with α-bromo ketones. The resulting thiazole is then cleaved from the solid support to yield the desired product. rsc.org For example, a resin-bound amino group can be converted to a thiourea using Fmoc-NCS, followed by reaction with an α-bromo ketone to generate the 2-aminothiazole (B372263) in good yield and high purity after cleavage. rsc.org
Another strategy employs a polymer-bound thiouronium salt, which is converted to a polymer-bound thioureido-thiourea intermediate. Treatment with α-bromo-ketones leads to S-alkylation and subsequent intramolecular ring closure and cleavage to afford 2,4-diaminothiazoles. rsc.org Similarly, trityl chloride resin can be converted to a trityl isothiocyanate resin, which is then used to prepare a polymer-supported thiourea. Condensation with methyl 2-chloroacetoacetate releases 2-aminothiazole-5-carboxylic acid methyl esters. rsc.org
Table 4: Overview of Solid-Phase Synthesis Strategies for Aminothiazoles
| Solid Support/Resin | Key Intermediate | Reagents | Product Type | Reference |
| Resin with primary amine | Resin-bound thiourea | Fmoc-NCS, α-bromo ketones | 2-Aminothiazoles | rsc.org |
| Polymer-bound thiouronium salt | Polymer-bound thioureido-thiourea | α-bromo-ketones | 2,4-Diaminothiazoles | rsc.org |
| Trityl chloride resin | Trityl isothiocyanate resin | Methyl 2-chloroacetoacetate | 2-Aminothiazole-5-carboxylates | rsc.org |
| MBHA resin | Resin-bound dithioureas | α-halo ketones | Diaminothiazoles | thieme-connect.com |
Regioselective and Stereoselective Synthetic Control
Regioselectivity in the synthesis of thiazoles is crucial when using unsymmetrical starting materials that can lead to the formation of isomeric products. An efficient, one-pot regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been reported. tandfonline.comresearchgate.net This method involves the reaction of α-bromo-1,3-diketones, generated in situ from unsymmetrical 1,3-diketones and N-bromosuccinimide, with various thioamides under solvent-free conditions. tandfonline.comresearchgate.net This protocol results in the exclusive formation of a single regioisomer in excellent yields. tandfonline.comresearchgate.net
Stereoselective synthesis is pertinent to the aminobutanone side chain of the target molecule. The addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines, followed by hydrolysis, can yield δ-amino ketone derivatives with moderate to good diastereoselectivity. nih.gov The chiral sulfinyl group directs the nucleophilic addition to the imine, allowing for the stereocontrolled formation of the new stereocenter. This methodology can be applied to the synthesis of enantiomerically enriched amino ketones. nih.gov Subsequent transformations, such as desulfinylation and reduction, can lead to the formation of stereodefined cyclic structures like piperidines. nih.gov
While direct stereoselective synthesis of 4-Amino-1-(1,3-thiazol-2-yl)butan-1-one is not explicitly detailed in the provided context, the principles of using chiral auxiliaries like N-tert-butanesulfinamide can be applied to control the stereochemistry of the amino group at the 4-position of the butanone chain.
Chemical Reactivity and Reaction Mechanisms of 4 Amino 1 1,3 Thiazol 2 Yl Butan 1 One
Reactivity Profiles of the Amino Group
The primary amino group (-NH₂) attached to the butyl chain is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of participating in a variety of chemical reactions. chemguide.co.uk
The nitrogen atom in the primary amino group possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This characteristic allows it to attack electron-deficient centers, leading to the formation of new chemical bonds. This reactivity is fundamental to many derivatization strategies aimed at modifying the structure and properties of the parent molecule.
Derivatization of primary amines is a common strategy in analytical and medicinal chemistry. nih.gov A variety of reagents can be employed to react with the amino group, leading to the formation of stable derivatives. For instance, reagents like 1,2-naphthoquinone-4-sulfonate (NQS) and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) react with primary amines to form quantifiable products. rsc.org The reaction with FNBT, for example, is a fast nucleophilic substitution that occurs in a basic medium. rsc.org
Table 1: Examples of Derivatization Reactions for Primary Amines
| Derivatizing Reagent | Reaction Type | Resulting Functional Group |
| Benzoyl Chloride | Acylation | Amide |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Condensation | N-substituted 1-cyanobenz[f]isoindole |
| Alkyl Halide | Alkylation | Secondary or Tertiary Amine |
This table provides a summary of common derivatization reactions that the primary amino group of the title compound can undergo.
The nucleophilicity of the amino group can be influenced by the surrounding chemical environment. In the case of 4-Amino-1-(1,3-thiazol-2-yl)butan-1-one, the electron-withdrawing nature of the nearby ketone and thiazole (B1198619) ring could potentially modulate its reactivity.
Amidation: The primary amino group of this compound can react with carboxylic acids and their derivatives (such as acid chlorides or anhydrides) to form amides. The direct condensation of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, heating the ammonium carboxylate salt above 100°C can drive off water and form the amide. libretexts.org
Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction at milder conditions. jove.com The carboxylic acid first adds to the DCC, forming a reactive intermediate with a good leaving group, which is then readily attacked by the amine nucleophile. libretexts.orgjove.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective in mediating direct amide formation from carboxylic acids and amines. acs.org
Schiff Base Formation: The reaction of the primary amino group with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. libretexts.orgbyjus.com This reaction is acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comjove.com The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. chemistrysteps.comquora.com The optimal pH for this reaction is typically mildly acidic, around 4-5. chemistrysteps.com
Table 2: Key Features of Amidation and Schiff Base Formation
| Reaction | Reactant for Amino Group | Key Conditions | Product Functional Group |
| Amidation | Carboxylic Acid / Derivative | Heat or Coupling Agent (e.g., DCC, TiCl₄) libretexts.orgnih.gov | Amide |
| Schiff Base Formation | Aldehyde or Ketone | Mildly Acidic (pH 4-5) chemistrysteps.com | Imine (Schiff Base) |
This interactive table summarizes the reactants, conditions, and products for amidation and Schiff base formation involving the primary amino group.
Reactivity of the Ketone Functionality
The ketone group (C=O) in this compound is another significant site of reactivity. The polarity of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. chemistrysteps.com
Reduction: The ketone functionality can be reduced to a secondary alcohol. Common reducing agents for this transformation include metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comchadsprep.comopenochem.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. chemistrysteps.comlibretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. chemistrysteps.com NaBH₄ is a milder reducing agent that is selective for aldehydes and ketones, while LiAlH₄ is more powerful and can also reduce other functional groups like esters and amides. openochem.org
Alkylation: While not as common as α-alkylation, direct alkylation of the carbonyl carbon is possible with highly reactive organometallic reagents such as organolithium or Grignard reagents. This reaction would lead to the formation of a tertiary alcohol after an aqueous workup.
The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity. fiveable.me Deprotonation of an α-hydrogen by a base leads to the formation of a resonance-stabilized intermediate called an enolate. transformationtutoring.commasterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles in α-substitution reactions. wikipedia.org
Strong bases, such as lithium diisopropylamide (LDA), are often used to ensure complete and irreversible formation of the enolate, which minimizes side reactions. transformationtutoring.comjove.com Once formed, the enolate can undergo reactions such as:
Halogenation: Reaction with halogens (Cl₂, Br₂, I₂) under acidic or basic conditions to introduce a halogen at the α-position. transformationtutoring.comwikipedia.org
Alkylation: Reaction with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. wikipedia.orgjove.com
Table 3: Reactivity of the Ketone Functionality
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄ or LiAlH₄ chemistrysteps.com | Secondary Alcohol |
| α-Halogenation | Base, X₂ (X=Cl, Br, I) transformationtutoring.com | α-Halo Ketone |
| α-Alkylation | LDA, R-X (Alkyl Halide) wikipedia.org | α-Alkyl Ketone |
This interactive table outlines key transformations of the ketone group present in the title compound.
Reactivity of the 1,3-Thiazole Heterocycle
The 1,3-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom. wikipedia.orgchemicalbook.com The ring exhibits a degree of aromaticity, which is evidenced by the delocalization of π-electrons. wikipedia.org The thiazole ring can participate in various reactions, including electrophilic and nucleophilic substitutions. firsthope.co.inslideshare.net
The calculated π-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the C2 position is susceptible to deprotonation and subsequent nucleophilic attack. wikipedia.orgchemicalbook.com The nitrogen atom at position 3 is basic and can be protonated or alkylated. pharmaguideline.com
Electrophilic Substitution: Electrophilic attack, such as halogenation and sulfonation, preferentially occurs at the C5 position. firsthope.co.inpharmaguideline.com If the C5 position is already substituted, electrophiles may attack other positions, though this is less common. pharmaguideline.com Electron-donating groups at the C2 position can facilitate electrophilic attack at C5. pharmaguideline.com
Nucleophilic Substitution: The C2 position is electron-deficient and thus the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com Nucleophilic substitution at C2 typically requires a good leaving group (like a halogen) or activation of the ring. pharmaguideline.comsciepub.com
Deprotonation at C2: The proton at the C2 position is the most acidic proton on the thiazole ring. wikipedia.orgtandfonline.com Strong bases, such as organolithium compounds, can deprotonate this position to form a 2-lithiothiazole intermediate. wikipedia.orgpharmaguideline.com This nucleophilic species can then react with various electrophiles. pharmaguideline.com
Electrophilic Aromatic Substitution Patterns
The thiazole ring is generally considered an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. The π electron density calculations reveal that the C5 position is the most electron-rich and thus the primary site for electrophilic attack, followed by C4. chemicalbook.com The C2 position is the most electron-deficient. pharmaguideline.com
In the case of this compound, the presence of a strong electron-withdrawing acyl group at the C2 position further deactivates the ring. ias.ac.in This deactivation is due to the electron-attracting nature of the carbonyl group, which reduces the electron density of the thiazole nucleus, making it less susceptible to attack by electrophiles. ias.ac.inlumenlearning.com Consequently, forcing conditions are typically required for EAS reactions on 2-acylthiazoles. When substitution does occur, it is strongly directed to the C5 position, the least deactivated site on the ring. pharmaguideline.com The amino group on the side chain is too distant to exert a significant activating effect on the ring.
Table 1: Predicted Electrophilic Aromatic Substitution Outcomes
| Reagent/Reaction | Expected Major Product | Rationale |
|---|---|---|
| Halogenation (e.g., Br₂, FeBr₃) | 4-Amino-1-(5-bromo-1,3-thiazol-2-yl)butan-1-one | The acyl group deactivates the ring but directs substitution to the C5 position. |
| Nitration (e.g., HNO₃, H₂SO₄) | 4-Amino-1-(5-nitro-1,3-thiazol-2-yl)butan-1-one | Strong deactivation requires harsh conditions; substitution occurs at C5. |
| Sulfonation (e.g., fuming H₂SO₄) | 4-Amino-1-(5-sulfo-1,3-thiazol-2-yl)butan-1-one | The C5 position is the preferential site for attack by electrophiles. pharmaguideline.com |
The general mechanism for EAS on the thiazole ring involves a two-step process: initial attack by the electrophile on the electron-rich C5 position to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. uci.edu The rate-determining step is the formation of the carbocation. uci.edu
Nucleophilic Attack and Ring Modification
Nucleophilic attack on this compound can occur at two primary sites: the electrophilic carbonyl carbon of the butanone side chain and the electron-deficient C2 carbon of the thiazole ring.
Attack at the Carbonyl Carbon: The ketone group is susceptible to nucleophilic addition and nucleophilic acyl substitution-type reactions. For instance, reduction with hydride reagents like sodium borohydride would yield the corresponding secondary alcohol.
Attack at the Thiazole Ring: The thiazole ring itself, particularly the C2 position, is susceptible to nucleophilic attack due to the electronegativity of the nitrogen atom and the deactivating effect of the acyl group. ias.ac.in
Deprotonation: Strong bases, such as organolithium compounds, can deprotonate the C2 position. pharmaguideline.comwikipedia.org However, in this specific molecule, the C2 position is substituted. Therefore, direct deprotonation at C2 is not possible.
Nucleophilic Aromatic Substitution (SNAr): While less common than EAS, nucleophilic substitution can occur if a suitable leaving group is present on the ring. For the parent compound, this is not a primary reaction pathway. However, if the ring were substituted, for example with a halogen at the C5 position, a nucleophile could displace it. pharmaguideline.com
Mechanistic Studies of Intramolecular Cyclizations and Rearrangements
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ketone, makes it a prime candidate for intramolecular reactions. These reactions are often favored over their intermolecular counterparts due to the proximity of the reacting groups, which leads to a reduced entropic cost. wikipedia.org
Acyl Transfer Mechanisms
While classic acyl transfer involves the movement of an acyl group from one heteroatom to another, a related intramolecular process can be envisioned here. The primary amino group can act as a nucleophile, attacking the electrophilic carbonyl carbon. This process is more accurately described as an intramolecular nucleophilic addition or cyclization rather than a direct acyl transfer, as the acyl group itself does not migrate.
The mechanism proceeds via the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon.
Tetrahedral Intermediate: This attack forms a five-membered cyclic hemiaminal (or carbinolamine) intermediate. This type of intermediate is common in the reactions between amines and carbonyls. researchgate.net
Proton Transfer: A proton transfer can occur, typically facilitated by the solvent or trace acid/base, to neutralize the charges within the intermediate.
This initial cyclization is often a reversible equilibrium. The stability of the cyclic hemiaminal will dictate the position of this equilibrium.
Dehydration and Annulation Processes
The hemiaminal intermediate formed via intramolecular cyclization is often unstable and can readily undergo dehydration (loss of a water molecule) to form a more stable product. This sequence of cyclization followed by dehydration is a type of annulation (ring-forming) reaction.
The mechanism continues from the hemiaminal intermediate:
Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated (under acidic conditions) to form a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of the water molecule.
Imine Formation: This elimination results in the formation of a cyclic iminium ion, which is then deprotonated to yield a neutral cyclic imine (a tetrahydropyrrole derivative).
Table 3: Mechanism of Intramolecular Cyclization and Dehydration
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Intramolecular nucleophilic attack of the amino group on the carbonyl carbon. | Cyclic hemiaminal (carbinolamine). |
| 2 | Protonation of the hydroxyl group. | Protonated hemiaminal. |
| 3 | Elimination of a water molecule. | Cyclic iminium ion. |
This intramolecular cyclization is a well-established reaction pathway for γ-aminoketones, leading to the formation of stable five-membered nitrogen-containing heterocyclic rings. nih.govlibretexts.org The reaction can often be catalyzed by either acid or base.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for characterizing the proton and carbon skeletons of a molecule.
¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). For 4-Amino-1-(1,3-thiazol-2-yl)butan-1-one, the expected ¹H NMR spectrum would exhibit distinct signals for the protons on the thiazole (B1198619) ring and the butan-1-one chain.
Thiazole Ring Protons: Two signals in the aromatic region would be expected for the two non-equivalent protons on the thiazole ring.
Butan-1-one Chain Protons: The protons of the three methylene (B1212753) groups (-CH₂-) in the butan-1-one chain would appear as multiplets in the aliphatic region of the spectrum. The chemical shifts would be influenced by their proximity to the electron-withdrawing carbonyl group and the amino group. The protons of the terminal amino group (-NH₂) would likely appear as a broad singlet.
¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each of the seven carbon atoms.
Carbonyl Carbon: A signal at a significantly downfield chemical shift (typically in the range of 190-200 ppm) would be characteristic of the ketone carbonyl carbon.
Thiazole Ring Carbons: The three carbon atoms of the thiazole ring would resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen and sulfur heteroatoms.
Butan-1-one Chain Carbons: The three methylene carbons of the butan-1-one chain would appear in the aliphatic region of the spectrum.
Illustrative Data Table (Hypothetical)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole-CH | 7.5-8.0 | 120-125 |
| Thiazole-CH | 7.0-7.5 | 140-145 |
| Thiazole-C-S | - | 165-170 |
| C=O | - | 190-195 |
| CO-CH₂ | 3.0-3.5 | 35-40 |
| CH₂-CH₂-CH₂ | 1.8-2.2 | 20-25 |
| CH₂-NH₂ | 2.8-3.2 | 40-45 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity of the protons in the butan-1-one chain. Cross-peaks would be observed between adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the thiazole carbon attached to the butanone chain) and for piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the three-dimensional structure of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
Illustrative Data Table (Hypothetical)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amino) | Stretching | 3300-3500 (two bands for primary amine) |
| C-H (Thiazole) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Ketone) | Stretching | 1680-1700 |
| C=N (Thiazole) | Stretching | 1600-1650 |
| C=C (Thiazole) | Stretching | 1500-1600 |
| N-H (Amino) | Bending | 1550-1650 |
| C-N | Stretching | 1000-1250 |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-S and C=C bonds of the thiazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₁₀N₂OS). The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization. Key fragments would likely correspond to the loss of the amino group, cleavage of the butan-1-one chain, and fragmentation of the thiazole ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass, which is crucial for confirming its molecular formula, C7H10N2OS.
The monoisotopic mass of the compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This experimentally determined value is then compared to the theoretically calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. The exact mass of this compound has been calculated to be 170.05138412 Da. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂OS |
| Calculated Exact Mass | 170.05138412 Da nih.gov |
| Nominal Mass | 170 g/mol |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry, particularly with techniques like Electron Ionization (EI), not only provides the molecular weight but also causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. chemguide.co.uk The fragmentation of this compound is dictated by its functional groups: the primary amine, the ketone, and the thiazole ring.
Key fragmentation pathways for this molecule would include:
Alpha-Cleavage: This is a common fragmentation route for both amines and ketones. libretexts.orgmiamioh.edu
Cleavage of the C-C bond adjacent to the nitrogen atom of the aminobutyl chain.
Cleavage of the bonds adjacent to the carbonyl group. This can result in the formation of a stable acylium ion, [RCO]⁺. chemguide.co.uk
Cleavage of the Thiazole Ring: The heterocyclic ring can undergo characteristic cleavages, leading to fragments containing portions of the ring.
Loss of Small Neutral Molecules: Rearrangement reactions can lead to the elimination of stable neutral molecules like H₂O, CO, or ethene from the molecular ion. libretexts.org
Analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the thiazole ring, the carbonyl group, and the aminobutyl chain. libretexts.org
| Proposed Fragment Ion | m/z Value | Possible Origin |
|---|---|---|
| [C₄H₁₀N]⁺ | 72 | Cleavage between carbonyl and butyl chain |
| [C₄H₅NOS]⁺ (thiazole-carbonyl) | 111 | Cleavage of the butyl chain |
| [C₃H₂NS]⁺ (thiazole ring) | 84 | Cleavage of the bond to the carbonyl group |
| [CH₂NH₂]⁺ | 30 | Alpha-cleavage at the amine terminus |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The structure of this compound contains several chromophores—groups of atoms responsible for light absorption—including the thiazole ring and the carbonyl group. shu.ac.uk
The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. shu.ac.uk
π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the thiazole ring's C=C and C=N bonds. These transitions are generally high-energy and result in strong absorption bands. libretexts.orglibretexts.org
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen, sulfur, and oxygen atoms, to a π* antibonding orbital. shu.ac.uk These are lower in energy (occur at longer wavelengths) and typically have lower molar absorptivity compared to π → π* transitions. libretexts.org
The conjugation between the thiazole ring and the adjacent carbonyl group is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. libretexts.org The solvent polarity can also influence the position of these absorption bands, particularly for n → π* transitions. shu.ac.uk
| Electronic Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Thiazole ring (C=N, C=C), C=O | Shorter Wavelength (UV) | High |
| n → π | C=O, C=N, S, N | Longer Wavelength (UV/Vis) | Low |
Fluorescence and Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
Certain molecules, particularly those with specific structural motifs, can exhibit fluorescence, a phenomenon where light is emitted after electronic excitation. Thiazole-containing compounds are known to be part of systems that can undergo a photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgmdpi.com ESIPT is a photoinduced reaction where a proton is transferred between a donor and an acceptor group within the same molecule in its electronically excited state. mdpi.comnih.gov
This process typically requires a pre-existing intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity and basicity of the proton donor and acceptor sites change, facilitating a very rapid, often sub-picosecond, proton transfer to form an excited-state tautomer (e.g., a keto form from an enol form). mdpi.comnih.gov This tautomer is energetically distinct from the initially excited species.
Key characteristics of ESIPT-capable molecules include:
Dual Fluorescence: Emission can occur from both the initially excited state (normal emission, at shorter wavelengths) and the excited tautomer state (tautomer emission, at longer wavelengths). nih.gov
Large Stokes Shift: The energy difference between the absorption maximum and the tautomer's fluorescence maximum is unusually large. This is advantageous for applications in sensing and imaging as it minimizes self-absorption. nih.gov
Environmental Sensitivity: The fluorescence properties are often highly sensitive to the solvent environment. nih.gov
While a specific ESIPT study on this compound is not detailed, the presence of proton donor (amine) and acceptor (thiazole nitrogen, carbonyl oxygen) sites suggests that derivatives of this compound could potentially be engineered to exhibit such phenomena.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single, high-quality crystal. mdpi.com
A crystallographic analysis of this compound would yield a wealth of structural information, including:
Molecular Confirmation: Unambiguous confirmation of the atomic connectivity.
Geometric Parameters: Precise measurements of all bond lengths, bond angles, and torsion angles.
Conformation: The preferred three-dimensional shape of the molecule in the crystal lattice.
Supramolecular Structure: Information on how molecules pack together in the crystal, revealing intermolecular interactions like hydrogen bonds (e.g., involving the amino group and carbonyl oxygen) and π-π stacking (between thiazole rings). mdpi.com
The results are typically presented as a set of crystallographic data, which defines the unit cell—the basic repeating unit of the crystal. mdpi.com
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c) | Lengths of the unit cell axes (Å) |
| Unit Cell Angles (α, β, γ) | Angles between the unit cell axes (°) |
| Volume (V) | Volume of the unit cell (ų) |
| Z | Number of molecules in the unit cell |
| Calculated Density (D_c) | Density of the crystal (g/cm³) |
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state would be determined by the torsion angles between its constituent parts, namely the thiazole ring, the carbonyl group, and the aminobutyl chain. The flexible butyl chain allows for a range of possible conformations.
The key dihedral angles that would define the molecular conformation include:
The angle describing the orientation of the carbonyl group relative to the thiazole ring.
The torsion angles along the C-C bonds of the butyl chain.
The planarity of the thiazole ring is a common feature in related structures. mdpi.com The specific conformation adopted in the solid state would be the one that allows for the most stable packing arrangement, influenced by the intermolecular interactions discussed in the previous section. For instance, the butyl chain might fold in a way that facilitates optimal hydrogen bonding of the terminal amino group. The study of thiazole-containing amino acids has shown that the thiazole ring can significantly influence the conformational properties of the molecule.
A representative data table for key torsion angles is provided below. The actual values are pending experimental determination.
| Torsion Angle | Atoms Involved | Angle (°) |
| τ1 | N(thiazole)-C-C=O | Value |
| τ2 | C(thiazole)-C-C-C | Value |
| τ3 | C-C-C-C | Value |
| τ4 | C-C-C-N | Value |
| Note: This table is for illustrative purposes. The actual values can only be determined through experimental crystallographic analysis. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For derivatives of thiazole (B1198619), DFT has been successfully employed to elucidate geometric and electronic features.
The initial step in a computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like 4-Amino-1-(1,3-thiazol-2-yl)butan-1-one, with its rotatable bonds in the amino-butanoyl side chain, multiple conformations are possible. Computational methods would be used to identify the various stable conformers and the energy barriers between them, thus mapping out the conformational energy landscape. This analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred shape.
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. pearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgajchem-a.com A smaller gap generally implies higher reactivity. wikipedia.org In thiazole derivatives, the distribution of these orbitals is often spread across the molecule, with the HOMO and LUMO densities providing clues as to which atoms are most likely to be involved in chemical reactions. researchgate.net
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT analysis of this compound, based on typical values for similar organic molecules.
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |
Note: These values are illustrative and not based on actual experimental data for the specified compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the carbonyl and thiazole groups, respectively, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic interaction. researchgate.net This analysis is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors. researchgate.net
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various ways its atoms can move. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure. researchgate.netnih.gov For thiazole-containing compounds, DFT calculations have been shown to provide vibrational spectra that are in good agreement with experimental findings, aiding in the structural characterization of newly synthesized molecules. researchgate.netresearchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the electronic properties calculated using DFT, a range of quantum chemical descriptors can be derived. These include electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions. For instance, chemical hardness (related to the HOMO-LUMO gap) gives an indication of the molecule's resistance to changes in its electron distribution. Such descriptors are valuable in the rational design of new molecules with specific desired properties. chnpu.edu.uanih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry can also be used to explore the pathways of chemical reactions involving a molecule. By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction mechanism can be mapped out. mdpi.com For this compound, this could involve studying its synthesis, degradation, or its interaction with a biological target. Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and for designing more effective and stable molecules. mdpi.com
Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics
There is no specific information available in the reviewed literature regarding molecular dynamics simulations of this compound to study its solution-phase behavior and conformational dynamics. General studies on related thiazole-containing molecules suggest that such simulations would provide valuable insights into how the molecule interacts with solvent molecules, its conformational flexibility, and the predominant shapes it adopts in solution. These factors are crucial for understanding its pharmacokinetic properties and its ability to interact with biological targets.
In Silico Molecular Interaction Studies
While direct in silico studies on this compound are absent from the literature, the following sections outline the methodologies that would be applied, based on research into analogous compounds.
Ligand-Macromolecule Docking Simulations for Binding Mode Predictions
No specific ligand-macromolecule docking simulations for this compound have been reported. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a compound like this compound, docking studies would be instrumental in predicting its binding affinity and mode of interaction with various protein targets. Research on other aminothiazole derivatives has utilized this method to explore their potential as inhibitors for various enzymes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors
There are no published QSAR models specifically developed for this compound. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. lew.ro For a series of related compounds, theoretical descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated and correlated with their measured biological activity. While QSAR studies have been conducted on various classes of thiazole derivatives, none have included the specific compound of interest. mdpi.com
Derivatives and Analogues of 4 Amino 1 1,3 Thiazol 2 Yl Butan 1 One
Design Principles for Structural Diversification
The design of derivatives and analogues of 4-amino-1-(1,3-thiazol-2-yl)butan-1-one is guided by established medicinal chemistry principles aimed at optimizing pharmacological properties. bohrium.com Structural diversification is a key strategy to explore the structure-activity relationship (SAR), enhance potency, improve selectivity, and optimize pharmacokinetic profiles. researchgate.net The thiazole (B1198619) ring is a common pharmacophore in drug discovery, known for its presence in numerous biologically active compounds. nih.gov
Key design strategies include:
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve biological activity or metabolic stability. For instance, the thiazole ring itself can be considered a bioisostere of other aromatic or heterocyclic systems.
Pharmacophore Modification: Altering the key chemical features responsible for a molecule's biological activity. This involves modifying the amino group, the ketone, or the thiazole ring to probe interactions with biological targets. nih.gov For example, converting the primary amine to secondary or tertiary amines, or incorporating it into a larger heterocyclic system, can significantly alter binding affinity and selectivity. nih.gov
Conformational Constraint: Introducing structural elements that reduce the molecule's flexibility. This can lead to a more favorable binding conformation, increasing potency and selectivity. This can be achieved by creating fused ring systems or introducing bulky substituents. semanticscholar.org
Modulation of Physicochemical Properties: Adjusting properties like lipophilicity, polarity, and hydrogen bonding capacity to improve absorption, distribution, metabolism, and excretion (ADME) profiles. Substituents on the thiazole ring or N-acylation of the amino group are common methods to fine-tune these properties. nih.gov
These principles are applied systematically to generate libraries of compounds for biological screening, leading to the identification of candidates with improved therapeutic potential. fabad.org.tr
Synthesis of N-Substituted Thiazole Derivatives
The primary amino group in the 4-aminobutan-1-one side chain is a prime target for derivatization, allowing for the introduction of a wide variety of substituents. Common synthetic transformations include N-acylation, N-alkylation, and reductive amination.
N-Acylation: The amino group can be readily acylated using acyl halides or anhydrides in the presence of a base to yield the corresponding amides. mdpi.comnih.gov This modification is often used to introduce different aryl, heteroaryl, or alkyl groups, which can significantly influence the molecule's biological activity.
Table 1: Examples of N-Acylation Reactions on Aminothiazole Scaffolds
| Reactant 1 | Acylating Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-4-phenylthiazole (B127512) | Acetic Anhydride (B1165640) | Heating | N-Acetyl derivative | nih.gov |
| 2-Aminothiazole (B372263) | Various Acyl Halides | Dry Pyridine | N-Acyl amides | mdpi.com |
| 2-Amino-4-arylthiazole | Chloroacetyl chloride | - | N-Chloroacetyl derivative | researchgate.net |
Reductive Amination: Reductive amination, or reductive alkylation, is a powerful method for preparing secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing imines in the presence of carbonyls. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction is highly efficient for introducing diverse alkyl and arylalkyl substituents. wikipedia.org
Modifications at the Thiazole Ring Positions (e.g., C-4, C-5)
The thiazole ring itself can be substituted at the C-4 and C-5 positions to further explore the SAR. mdpi.com The most widely used method for constructing the thiazole core, the Hantzsch thiazole synthesis, is particularly amenable to introducing diversity at these positions. researchgate.netbepls.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793). nanobioletters.com By choosing appropriately substituted α-haloketones, various groups can be installed at the C-4 position of the thiazole ring.
Table 2: Hantzsch Synthesis for C-4 Substituted Thiazoles
| α-Haloketone | Thioamide/Thiourea | Conditions | C-4 Substituent | Reference |
|---|---|---|---|---|
| Substituted Phenacyl Bromides | Thiourea | Ethanol (B145695), Reflux | Substituted Phenyl | nanobioletters.com |
| Chloroacetone | Substituted Thiosemicarbazides | Ethanol, Reflux | Methyl | nih.gov |
| γ-Bromoenones | Thioamides | - | Varies | nih.gov |
Further modifications can be achieved through:
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions such as halogenation and sulfonation, typically at the C-5 position, especially when an electron-donating group is present at the C-2 position. pharmaguideline.com
Palladium-Catalyzed Cross-Coupling: C-H arylation reactions catalyzed by palladium allow for the direct introduction of aryl groups at various positions on the thiazole ring, offering a modern and efficient method for diversification. organic-chemistry.org
Lithiation: The proton at the C-2 position is the most acidic and can be removed by strong bases like organolithium compounds. The resulting lithiated species can then react with various electrophiles. However, modifications at C-4 and C-5 often require different strategies. pharmaguideline.com
Functionalization of the Butanone Side Chain
The butanone side chain offers additional opportunities for structural modification, primarily centered around the ketone functional group and the adjacent methylene (B1212753) carbons.
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation changes the geometry and hydrogen-bonding capability of the side chain, which can impact biological interactions.
α-Functionalization: The carbons alpha to the ketone can be functionalized. For example, α-halogenation followed by nucleophilic substitution can introduce a variety of groups.
Chain Homologation or Truncation: Synthetic strategies can be employed to either lengthen or shorten the alkyl chain connecting the amino group and the thiazole ketone, probing the optimal linker length for biological activity.
While direct examples for this compound are specific, these represent standard chemical transformations applicable to ketone-containing molecules.
Synthesis of Chiral Analogues and Enantioselective Methodologies
Introducing chirality can lead to enantiomers with significantly different pharmacological properties. Chiral analogues of thiazole derivatives can be synthesized through several approaches:
Use of Chiral Precursors: Starting the synthesis from a chiral building block is a common strategy. For example, L-cysteine has been used to synthesize chiral (4R)-2-aryl-thiazolidine-4-carboxylic acid amides, which can be subsequently oxidized to the corresponding chiral thiazoles. nih.gov
Asymmetric Catalysis: Enantioselective reactions catalyzed by chiral metal complexes or organocatalysts can create stereocenters with high enantiomeric excess. Asymmetric [3+2] cycloaddition reactions of thiazolium salts, for instance, have been achieved using chiral N,N'-dioxide/metal complex catalysts to produce enantioenriched hydropyrrolo-thiazoles. rsc.org
Chiral Resolution: Racemic mixtures can be separated into their constituent enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation.
These methodologies are crucial for investigating the stereochemical requirements of biological targets and developing more selective and potent therapeutic agents.
Formation of Polycondensed and Fused Heterocyclic Systems
The this compound scaffold can serve as a starting material for the construction of more complex, rigid polycyclic and fused heterocyclic systems. wjrr.org These rigid structures can help lock the molecule into a specific conformation, potentially enhancing its binding affinity to a target. semanticscholar.org
Synthetic strategies often involve intramolecular or intermolecular cyclization reactions. For example:
Thiopyrano[2,3-d]thiazoles: These fused systems have been synthesized from 5-ene-4-thiazolidinones, which can be derived from thiazole precursors. These reactions often proceed via hetero-Diels-Alder reactions. semanticscholar.org
Thiazolo[5,4-f]quinazolines: These complex heterocycles can be synthesized from amino-substituted quinazolinones, which react with reagents like Appel salt to build the fused thiazole ring. mdpi.com
Imidazo[2,1-b]thiazoles: This common fused system can be prepared through various cyclization strategies, often starting from a 2-aminothiazole derivative which reacts with an α-haloketone. bepls.com
Binary Heterocycles: The amino group of a 2-aminothiazole can be used as a nucleophile to react with other heterocyclic precursors, linking two different ring systems. For example, reaction with 2-chloroacetyl chloride followed by condensation can lead to new fused or linked heterocyclic structures. nih.gov
The synthesis of these fused systems significantly expands the chemical diversity derivable from the initial thiazole scaffold, providing access to novel molecular architectures for biological evaluation. wjrr.org
Role of 4 Amino 1 1,3 Thiazol 2 Yl Butan 1 One As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
As a precursor, 4-Amino-1-(1,3-thiazol-2-yl)butan-1-one offers chemists two primary reactive sites: the amino group on the thiazole (B1198619) ring and the ketone group on the butyl side chain. The amino group can readily undergo reactions such as acylation, alkylation, and condensation to form new carbon-nitrogen bonds. This allows for the extension of the molecular framework and the introduction of new functional groups.
Simultaneously, the ketone functional group is a versatile handle for a wide range of organic transformations. It can participate in nucleophilic addition, condensation reactions (such as aldol (B89426) or Knoevenagel condensations), and reductive amination. This dual reactivity allows the compound to be used in a stepwise fashion to build intricate molecular architectures. For instance, the amino group could first be protected, followed by a reaction at the ketone, and then deprotection and further functionalization at the amino group, enabling a controlled and regioselective synthesis.
Intermediate in the Construction of Advanced Heterocyclic Scaffolds
The 2-aminothiazole (B372263) moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. mdpi.com The compound this compound serves as an excellent intermediate for constructing more complex, fused heterocyclic systems. The endocyclic nitrogen of the thiazole ring and the exocyclic amino group can participate in cyclocondensation reactions with bifunctional reagents.
For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. These fused bicyclic systems are of significant interest due to their wide range of biological activities. The specific butanone side chain on the this compound starting material can be carried through the synthesis or be strategically modified to influence the properties of the final heterocyclic scaffold.
Table 1: Examples of Heterocyclic Scaffolds Derived from Aminothiazole Intermediates
| Starting Reagent Class | Resulting Heterocyclic Scaffold | Potential Significance |
|---|---|---|
| β-Dicarbonyl Compounds | Thiazolo[3,2-a]pyrimidine | Anti-inflammatory, Antiviral |
| α-Haloketones | Imidazo[2,1-b]thiazole | Antifungal, Anticancer |
| Aryl Isothiocyanates | Thiazolo-triazine | Kinase Inhibitors |
Application in Cascade and Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Cascade reactions (or domino reactions) involve a sequence of intramolecular transformations, where the formation of one bond triggers the next. The structural features of this compound make it an ideal candidate for use in such sophisticated reaction sequences.
The amino group of the thiazole ring is a key participant in many well-known MCRs, such as the Biginelli or Hantzsch-type reactions, which are used to generate dihydropyrimidinones and dihydropyridines, respectively. researchgate.net In a typical scenario, a 2-aminothiazole derivative can react with an aldehyde and a β-ketoester in a one-pot synthesis to rapidly generate complex, drug-like molecules. rsc.org The presence of the butanone moiety in this compound offers an additional point of diversity, potentially allowing it to act as the ketone component itself or as a scaffold upon which these reactions are built.
These advanced synthetic strategies allow for the rapid generation of molecular libraries based on the aminothiazole core, facilitating the discovery of new compounds with valuable biological or material properties. nih.gov
Emerging Research Directions and Methodological Innovations
Development of Sustainable and Green Synthesis Protocols
The principles of green chemistry are being actively integrated into the synthesis of thiazole (B1198619) derivatives to minimize environmental impact and enhance safety. researchgate.net Traditional synthesis methods often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation. researchgate.netrsc.org In contrast, modern sustainable approaches prioritize the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.net
Several green synthetic strategies have been developed for the thiazole core, which are applicable to the synthesis of 4-Amino-1-(1,3-thiazol-2-yl)butan-1-one. These include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. bepls.com
Ultrasonic Irradiation: The use of ultrasound provides mechanical energy to the reaction, often leading to enhanced reaction rates and yields under milder conditions. bepls.commdpi.com
Use of Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a key focus. bepls.com Catalyst-free synthesis of some thiazole derivatives has been successfully achieved in water. bepls.com
Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. One-pot MCRs have been developed for synthesizing thiazole scaffolds using reusable catalysts. nih.govacs.org
| Parameter | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Solvents | Volatile/hazardous organic solvents | Water, ethanol, solvent-free conditions bepls.com |
| Catalysts | Transition-metal catalysts, liquid acids rsc.orgbepls.com | Reusable nanocatalysts, biocatalysts, green catalysts bepls.commdpi.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic energy bepls.com |
| Reaction Time | Often long (hours to days) bepls.com | Significantly reduced (minutes to hours) bepls.commdpi.com |
| By-products | Often generate harmful by-products | Minimized waste, often no harmful by-products bepls.com |
| Efficiency | Variable yields, complex post-processing bepls.com | High yields, simpler work-up procedures rsc.orgacs.org |
Integration of Automation and High-Throughput Experimentation in Compound Discovery
The discovery of novel bioactive compounds structurally related to this compound is being accelerated by the integration of automation and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and screening of large libraries of chemical compounds against biological targets. youtube.com
State-of-the-art automated robotic systems can test millions of compounds in a matter of weeks, a process that would have previously taken months. youtube.com This capability is crucial for identifying "hits"—compounds that show activity in initial screens. For scaffolds like thiazole, which are known to appear frequently in screening campaigns, HTE allows for efficient profiling to distinguish between specific on-target engagement and non-specific or promiscuous activity. nih.gov
The workflow in an automated drug discovery platform typically involves:
Compound Management: Automated stores carefully manage, process, and distribute millions of compounds. Advanced acoustic technology using sound waves allows for the precise, contactless transfer of nanoliter-sized droplets, increasing speed and eliminating contamination. youtube.com
High-Throughput Screening (HTS): Robotic platforms perform biological assays on vast compound libraries to identify molecules that interact with a specific disease target. youtube.com
Data Analysis: Data scientists employ advanced algorithms to analyze the massive datasets generated by HTS to identify patterns and pinpoint potential drug candidates. youtube.com
| Component | Description | Key Advantages |
|---|---|---|
| Automated Liquid Handling | Robotic systems for precise transfer of reagents and compounds, often using acoustic technology. youtube.com | High speed, precision, miniaturization, reduced solvent/plastic use, prevents contamination. youtube.com |
| Robotic Platforms | Integrated systems of robots and laboratory devices that perform entire experimental workflows. youtube.com | Enables 24/7 operation, increases throughput, improves reproducibility. |
| Compound Libraries | Large, diverse collections of small molecules stored and managed in automated systems. youtube.com | Provides a wide chemical space for screening against disease targets. |
| Data Management & Analysis | Advanced IT solutions and algorithms for processing and interpreting large datasets. youtube.com | Rapid identification of hits, pattern recognition, quality control. |
Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Molecular Design
Key applications of AI/ML in this field include:
Reaction Optimization: ML models can predict the outcomes of chemical reactions, such as yield and selectivity, under various conditions (e.g., catalyst, solvent, temperature). beilstein-journals.org This allows for the in silico optimization of synthetic routes, reducing the number of experiments required. nih.gov Recent studies have used ML combined with quantum chemistry calculations to predict the performance of reactions for synthesizing thiazoles, highlighting the critical role of specific reagents. nih.gov
Molecular Design (Inverse Design): Generative AI models can design entirely new molecules with specific desired properties. youtube.comnih.gov Instead of screening existing libraries, these models generate novel structures predicted to be active against a particular target. nih.gov This approach could be used to create new thiazole derivatives with enhanced biological activity.
Predictive Modeling: ML classifiers can be trained on large datasets of known compounds to predict the biological activity of new molecules. researchgate.net This has been applied to thiazole derivatives to identify potential new enzyme inhibitors, demonstrating the utility of ML in virtual screening. researchgate.net
| Application Area | AI/ML Technique | Objective and Outcome |
|---|---|---|
| Reaction Condition Prediction | Global and local models trained on reaction databases. beilstein-journals.orgchemrxiv.org | Suggests optimal reagents, catalysts, and solvents for a new reaction, improving yield. beilstein-journals.org |
| Retrosynthesis Planning | Models trained on known reaction pathways. beilstein-journals.org | Proposes possible synthetic routes for a target molecule. beilstein-journals.org |
| De Novo Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Creates novel molecular structures with desired physicochemical or biological properties. nih.gov |
| Bioactivity Prediction | Classification and regression models. researchgate.net | Predicts the potential of a new compound to be active or inactive against a biological target. researchgate.net |
Exploration of Novel Catalytic Systems for Compound Transformations
The development of novel catalysts is central to advancing the synthesis of this compound and its analogs, offering improved efficiency, selectivity, and sustainability. rsc.org Research has moved beyond conventional liquid acid catalysts toward solid-supported and recyclable systems that simplify product isolation and minimize waste. rsc.org
Innovative catalytic systems for thiazole synthesis include:
Nanocatalysts: Magnetic nanoparticles, such as NiFe2O4 and Fe3O4, have been employed as reusable catalysts for the one-pot synthesis of thiazole scaffolds. acs.orgrsc.org Their key advantage is the ease of separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. rsc.org
Polymer-Supported Catalysts: Immobilizing catalysts on a solid polymer support facilitates easier handling, recovery, and recycling. rsc.org This approach combines the advantages of homogeneous and heterogeneous catalysis.
Biocatalysts: Eco-friendly biocatalysts, such as cross-linked chitosan (B1678972) hydrogel, have been used for synthesizing thiazole derivatives. mdpi.com These catalysts are often derived from renewable resources, are biodegradable, and can be recycled. mdpi.com
Heteropoly Acids and their Salts: Compounds like ammonium-12-molybdophosphate have been shown to be effective catalysts for thiazole synthesis at room temperature, leading to excellent yields in short reaction times and offering a cleaner alternative to traditional acid catalysts. rsc.org
| Catalyst Type | Example | Key Advantages | Reference |
|---|---|---|---|
| Magnetic Nanocatalyst | NiFe2O4 NPs | Reusable, easy separation with a magnet, high yields. | acs.org |
| Multifunctional Nanocatalyst | Ca/4-MePy-IL@ZY-Fe3O4 | Recyclable, high efficiency, quick reaction times. | rsc.org |
| Biocatalyst | Cross-linked chitosan hydrogel | Sustainable, recyclable, eco-friendly. | mdpi.com |
| Heteropoly Acid Salt | Ammonium-12-molybdophosphate (AMP) | High catalytic activity, clean reaction, rapid (room temp). | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
